tert-butylN-{3-aminobicyclo[1.1.1]pentan-1-yl}-N-methylcarbamate
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Overview
Description
tert-ButylN-{3-aminobicyclo[1.1.1]pentan-1-yl}-N-methylcarbamate is a versatile compound used in various scientific research fields. It is known for its unique bicyclic structure, which makes it a valuable building block in organic synthesis . The compound is often utilized as a reagent, specialty chemical, or scaffold in the synthesis of complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-ButylN-{3-aminobicyclo[1.1.1]pentan-1-yl}-N-methylcarbamate typically involves the reaction of tert-butyl carbamate with 3-aminobicyclo[1.1.1]pentane under specific conditions . The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity . The use of automated systems and advanced purification techniques, such as chromatography, helps in achieving the desired product quality .
Chemical Reactions Analysis
Types of Reactions
tert-ButylN-{3-aminobicyclo[1.1.1]pentan-1-yl}-N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide or acyl chlorides in the presence of a catalyst like pyridine.
Major Products
Oxidation: The major products include oxidized derivatives of the bicyclic structure.
Reduction: The major products are reduced forms of the compound, often with altered functional groups.
Substitution: The major products are substituted derivatives with new functional groups attached to the bicyclic structure.
Scientific Research Applications
tert-ButylN-{3-aminobicyclo[1.1.1]pentan-1-yl}-N-methylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of tert-ButylN-{3-aminobicyclo[1.1.1]pentan-1-yl}-N-methylcarbamate involves its interaction with specific molecular targets and pathways . The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups . It may also interact with receptors or other proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- tert-ButylN-{3-aminobicyclo[1.1.1]pentan-1-yl}carbamate
- tert-ButylN-{3-aminobicyclo[1.1.1]pentan-1-yl}methylcarbamate
Uniqueness
tert-ButylN-{3-aminobicyclo[1.1.1]pentan-1-yl}-N-methylcarbamate is unique due to its specific functional groups and bicyclic structure . This uniqueness makes it a valuable compound in various research applications, offering distinct reactivity and properties compared to similar compounds .
Properties
Molecular Formula |
C11H20N2O2 |
---|---|
Molecular Weight |
212.29 g/mol |
IUPAC Name |
tert-butyl N-(3-amino-1-bicyclo[1.1.1]pentanyl)-N-methylcarbamate |
InChI |
InChI=1S/C11H20N2O2/c1-9(2,3)15-8(14)13(4)11-5-10(12,6-11)7-11/h5-7,12H2,1-4H3 |
InChI Key |
NOZWTQRESWJOBM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C12CC(C1)(C2)N |
Origin of Product |
United States |
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